8-Aminoquinolin-3-ol

Platelet aggregation P2Y1 receptor antagonism Cardiovascular pharmacology

8-Aminoquinolin-3-ol (CAS 25369-38-4) is a bifunctional heterocyclic building block belonging to the 8-aminoquinoline class, characterized by an amino group at the 8-position and a hydroxyl group at the 3-position of the quinoline ring system. This substitution pattern confers distinct electronic and coordination properties compared to other positional isomers such as 8-aminoquinoline (lacking the 3-OH), 8-hydroxyquinoline (lacking the 8-NH₂), and 6-aminoquinolin-3-ol.

Molecular Formula C9H8N2O
Molecular Weight 160.17
CAS No. 25369-38-4
Cat. No. B3028646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinolin-3-ol
CAS25369-38-4
Molecular FormulaC9H8N2O
Molecular Weight160.17
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)N)O
InChIInChI=1S/C9H8N2O/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H,10H2
InChIKeyGLVURCUKRZAGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoquinolin-3-ol (CAS 25369-38-4) Procurement Guide: Baseline Overview and Structural Characteristics


8-Aminoquinolin-3-ol (CAS 25369-38-4) is a bifunctional heterocyclic building block belonging to the 8-aminoquinoline class, characterized by an amino group at the 8-position and a hydroxyl group at the 3-position of the quinoline ring system . This substitution pattern confers distinct electronic and coordination properties compared to other positional isomers such as 8-aminoquinoline (lacking the 3-OH), 8-hydroxyquinoline (lacking the 8-NH₂), and 6-aminoquinolin-3-ol. With a molecular formula of C₉H₈N₂O and molecular weight of 160.17 g/mol , the compound serves as a critical intermediate in medicinal chemistry programs targeting antimalarial agents and as a ligand scaffold for metal coordination complexes . Commercially available at 95% purity with batch-specific quality documentation (NMR, HPLC, GC) , this compound is primarily sourced for specialized research applications rather than high-volume industrial use.

8-Aminoquinolin-3-ol (CAS 25369-38-4): Why Generic 8-Aminoquinoline Substitution Fails in Research Applications


The substitution of 8-aminoquinolin-3-ol with generic 8-aminoquinoline derivatives lacking the 3-hydroxy group is scientifically inadvisable due to the divergent electronic and biological profiles conferred by the 3-OH moiety. The 3-hydroxy substitution on the quinoline ring fundamentally alters the compound's amphoteric character (pKa modulation), metal-chelating capacity, and hydrogen-bonding network compared to non-hydroxylated analogs . Direct comparative studies of 8-aminoquinoline versus 8-hydroxyquinoline scaffolds demonstrate that nitrogen-for-oxygen replacement at the 8-position alone significantly impacts cytotoxicity and selectivity profiles in cancer cell lines [1]; the presence or absence of the 3-OH group would be expected to produce similarly consequential shifts in biological activity and physicochemical behavior. The quantitative evidence below substantiates why 8-aminoquinolin-3-ol cannot be interchanged with positional isomers or simpler 8-aminoquinoline analogs without compromising experimental reproducibility and pharmacological outcomes.

8-Aminoquinolin-3-ol (CAS 25369-38-4) Product-Specific Quantitative Evidence Guide: Comparative Data for Procurement Decisions


P2Y1 Receptor Antagonist Activity of 8-Aminoquinolin-3-ol in Turkey Erythrocyte Membranes

8-Aminoquinolin-3-ol demonstrates quantifiable antagonist activity at the P2Y1 purinergic receptor in turkey erythrocyte membranes, a validated model system for assessing antiplatelet potential [1]. This activity profile distinguishes it from other quinoline derivatives lacking empirical P2Y1 data and establishes a baseline for structure-activity relationship studies.

Platelet aggregation P2Y1 receptor antagonism Cardiovascular pharmacology

8-Aminoquinoline Scaffold Selectivity Advantage Over 8-Hydroxyquinoline in Glycoconjugate Design

The 8-aminoquinoline (8-AQ) scaffold confers improved selectivity in glycoconjugate derivatives compared to the 8-hydroxyquinoline (8-HQ) scaffold [1]. While 8-HQ glycoconjugates demonstrated enhanced bioavailability and solubility relative to their parent compounds, they exhibited insufficient selectivity between cancer and healthy cells [1]. Replacement of the 8-HQ moiety with 8-AQ—achieved by substituting the oxygen atom with nitrogen—yielded glycoconjugates with measurably improved selectivity for cancer cells over healthy cells [1].

Anticancer drug development Glycoconjugation Selectivity index

Bifunctional Reactivity Profile of 8-Aminoquinolin-3-ol: Amino and Hydroxy Functional Groups

8-Aminoquinolin-3-ol possesses both an 8-amino group and a 3-hydroxy group on the quinoline nucleus, enabling orthogonal derivatization strategies unavailable to mono-functional analogs such as 8-aminoquinoline or 8-hydroxyquinoline . The amino group facilitates nucleophilic substitution and amide bond formation, while the hydroxyl group supports esterification, etherification, and metal-chelation via deprotonation . This bifunctional architecture is absent in compounds bearing only one reactive handle.

Synthetic chemistry Metal coordination Derivatization

Physicochemical Characterization: Melting Point and Amphoteric Behavior

8-Aminoquinolin-3-ol exhibits a melting point of 148–151°C and amphoteric properties, enabling salt formation with both acids and bases . This amphoteric behavior, arising from the coexistence of basic amino and acidic phenolic hydroxyl groups, provides formulation flexibility not available with non-amphoteric 8-aminoquinoline analogs that lack the 3-OH group.

Quality control Formulation development Salt selection

8-Aminoquinolin-3-ol (CAS 25369-38-4): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


P2Y1 Receptor Antagonist Screening and SAR Studies

Researchers investigating purinergic signaling pathways or developing antiplatelet therapeutics can utilize 8-aminoquinolin-3-ol as a reference compound with documented P2Y1 receptor antagonist activity (IC₅₀ = 1.89 μM in turkey erythrocyte membranes) [1]. This quantitative benchmark enables structure-activity relationship studies comparing novel 8-aminoquinoline derivatives against a characterized baseline, supporting rational lead optimization programs in cardiovascular pharmacology.

Bifunctional Scaffold for Anticancer Glycoconjugate Synthesis

Based on class-level evidence demonstrating that 8-aminoquinoline scaffolds confer improved cancer cell selectivity relative to 8-hydroxyquinoline analogs in glycoconjugate systems [2], 8-aminoquinolin-3-ol serves as a strategic starting material for synthesizing dual-targeting conjugates. The presence of both 8-amino and 3-hydroxy functional groups provides orthogonal derivatization handles for sequential conjugation to carbohydrate moieties and other pharmacophores, streamlining the construction of complex glycoconjugate libraries for anticancer drug discovery.

Metal Coordination Complex Synthesis for Antimalarial Drug Development

The bifunctional coordination capacity of 8-aminoquinolin-3-ol—derived from its 8-amino and 3-hydroxy donor groups—enables the formation of stable metal complexes . This property is particularly relevant for antimalarial drug development programs exploring metallodrug strategies, where the quinoline core facilitates parasite targeting while the metal center contributes to the mechanism of action. The 3-OH group enhances chelation geometry options compared to non-hydroxylated 8-aminoquinolines [1], potentially modulating complex stability and biological activity.

Amphoteric Intermediate for Salt-Form Screening in Preclinical Formulation

The amphoteric nature of 8-aminoquinolin-3-ol (melting point 148–151°C) supports salt-form screening campaigns during preclinical development. Formulation scientists can exploit the compound's ability to form salts with both acidic and basic counterions to optimize aqueous solubility, stability, and crystallinity. This salt-formation versatility distinguishes 8-aminoquinolin-3-ol from purely basic 8-aminoquinoline analogs and offers procurement advantages for programs requiring flexible formulation strategies.

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